molecular formula C11H15NO B13689273 1-(2-Methoxybenzyl)azetidine

1-(2-Methoxybenzyl)azetidine

Cat. No.: B13689273
M. Wt: 177.24 g/mol
InChI Key: NGBDMOFEDNNBHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methoxybenzyl)azetidine is a four-membered nitrogen-containing heterocycle. . The presence of the 2-methoxybenzyl group further enhances its chemical properties, making it a valuable compound in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methoxybenzyl)azetidine can be synthesized through several methods. . This method is efficient for synthesizing functionalized azetidines, although it has some inherent challenges.

Industrial Production Methods: Industrial production of azetidines often involves cyclization, nucleophilic substitution, cycloaddition, ring expansion, and rearrangement reactions . These methods are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxybenzyl)azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine oxides, while substitution reactions can produce various substituted azetidines .

Mechanism of Action

The mechanism of action of 1-(2-Methoxybenzyl)azetidine involves its interaction with specific molecular targets and pathways. The considerable ring strain of the azetidine ring makes it highly reactive, allowing it to participate in various chemical reactions. This reactivity is harnessed in different applications, from polymerization to drug discovery .

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

1-[(2-methoxyphenyl)methyl]azetidine

InChI

InChI=1S/C11H15NO/c1-13-11-6-3-2-5-10(11)9-12-7-4-8-12/h2-3,5-6H,4,7-9H2,1H3

InChI Key

NGBDMOFEDNNBHA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CN2CCC2

Origin of Product

United States

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